N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine
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Overview
Description
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine: is an organic compound with the molecular formula C28H26N2O2 This compound is characterized by its naphthalene core substituted with two ethoxyphenyl groups through imine linkages
Preparation Methods
The synthesis of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and naphthalene-1,5-diamine . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid , under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of amine derivatives.
Scientific Research Applications
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding . These interactions facilitate the binding of the compound to specific sites on proteins or other macromolecules, leading to modulation of their activity. The pathways involved may include signal transduction and gene expression regulation , depending on the specific application and target.
Comparison with Similar Compounds
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine can be compared with other similar compounds, such as:
N,N’-bis(2-ethoxybenzylidene)-1,5-naphthalenediamine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N’-bis[(E)-(4-methoxyphenyl)methylidene]naphthalene-1,5-diamine: Another derivative with methoxy groups instead of ethoxy, which may exhibit different electronic properties and interactions.
Acenaphthoquinone derivatives: These compounds share the naphthalene core but differ in functional groups, leading to distinct chemical behaviors and uses.
N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine stands out due to its unique combination of structural features and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C28H26N2O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-N-[5-[(2-ethoxyphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C28H26N2O2/c1-3-31-27-17-7-5-11-21(27)19-29-25-15-9-14-24-23(25)13-10-16-26(24)30-20-22-12-6-8-18-28(22)32-4-2/h5-20H,3-4H2,1-2H3 |
InChI Key |
CHERQTUPBGMYFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4OCC |
Origin of Product |
United States |
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